molecular formula C24H22N2O4 B3701051 N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide

Cat. No.: B3701051
M. Wt: 402.4 g/mol
InChI Key: JXUYGLWSBOBODB-UHFFFAOYSA-N
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Description

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a benzoxazole ring fused with a phenyl group, which is further substituted with an ethyl group and a dimethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide typically involves the following steps:

  • Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. For instance, 5-ethyl-2-aminophenol can be reacted with a suitable carboxylic acid derivative to form the benzoxazole core.

  • Substitution Reactions: : The benzoxazole derivative is then subjected to electrophilic aromatic substitution reactions to introduce the phenyl group at the 4-position. This can be achieved using Friedel-Crafts acylation or alkylation reactions.

  • Formation of the Benzamide Moiety: : The final step involves the coupling of the substituted benzoxazole with 3,5-dimethoxybenzoic acid or its derivatives to form the desired benzamide. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group attached to the benzoxazole ring. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: : Reduction reactions can target the nitro groups if present or reduce the benzamide moiety to the corresponding amine. Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over palladium catalysts are typically employed.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Introduction of halogens, nitro groups, or sulfonic acids

Scientific Research Applications

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Benzoxazole derivatives have shown promise in inhibiting the growth of various bacterial and fungal strains and in inducing apoptosis in cancer cells.

  • Biological Studies: : The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

  • Chemical Research: : It serves as a model compound in the study of benzoxazole chemistry, helping to understand the reactivity and properties of this class of compounds.

  • Industrial Applications:

Mechanism of Action

The mechanism of action of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

  • Antimicrobial Activity: : The compound may inhibit bacterial and fungal enzymes, disrupting essential metabolic processes and leading to cell death.

  • Anticancer Activity: : It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. It may also inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms.

  • Anti-inflammatory Activity: : The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Comparison with Similar Compounds

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide can be compared with other benzoxazole derivatives:

  • N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-N’-hexanoylthiourea: : This compound has a thiourea group instead of a benzamide moiety, which may alter its biological activity and chemical reactivity.

  • N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide: : The presence of a nitro group can significantly impact the compound’s electronic properties and reactivity, potentially enhancing its antimicrobial activity.

  • Other Benzoxazole Derivatives: : Compounds with different substituents on the benzoxazole ring or the phenyl group can exhibit varied biological activities and chemical properties, making them useful for different applications.

Properties

IUPAC Name

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-4-15-5-10-22-21(11-15)26-24(30-22)16-6-8-18(9-7-16)25-23(27)17-12-19(28-2)14-20(13-17)29-3/h5-14H,4H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUYGLWSBOBODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
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N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
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